Cas no 721457-32-5 ((12-azidododecyl)phosphonic acid)

(12-azidododecyl)phosphonic acid 化学的及び物理的性質
名前と識別子
-
- (12-azidododecyl)phosphonic acid
- 12-Azidododecylphosphonic acid
- MFCD17012690
- 12-Azidododecylphosphonic acid, 95%
- SCHEMBL20339657
- 721457-32-5
-
- MDL: MFCD17012690
- インチ: InChI=1S/C12H26N3O3P/c13-15-14-11-9-7-5-3-1-2-4-6-8-10-12-19(16,17)18/h1-12H2,(H2,16,17,18)
- InChIKey: WHRLXOVKIALVOF-UHFFFAOYSA-N
- ほほえんだ: C(CCCCCCP(=O)(O)O)CCCCCN=[N+]=[N-]
計算された属性
- せいみつぶんしりょう: 291.17100
- どういたいしつりょう: 291.17117870g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 19
- 回転可能化学結合数: 13
- 複雑さ: 301
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 71.9Ų
- 疎水性パラメータ計算基準値(XlogP): 4
じっけんとくせい
- ゆうかいてん: 83-85℃
- PSA: 117.09000
- LogP: 3.82816
(12-azidododecyl)phosphonic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H33784-1g |
12-Azidododecylphosphonic acid, 95% |
721457-32-5 | 95% | 1g |
¥5946.00 | 2023-03-09 | |
abcr | AB347733-1g |
12-Azidododecylphosphonic acid, 95%; . |
721457-32-5 | 95% | 1g |
€244.00 | 2025-02-19 | |
abcr | AB347733-10g |
12-Azidododecylphosphonic acid, 95%; . |
721457-32-5 | 95% | 10g |
€1462.00 | 2025-02-19 | |
abcr | AB347733-1 g |
12-Azidododecylphosphonic acid, 95%; . |
721457-32-5 | 95% | 1 g |
€339.00 | 2023-07-19 | |
abcr | AB347733-250 mg |
12-Azidododecylphosphonic acid, 95%; . |
721457-32-5 | 95% | 250 mg |
€133.40 | 2023-07-19 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H33784-250mg |
12-Azidododecylphosphonic acid, 95% |
721457-32-5 | 95% | 250mg |
¥3199.00 | 2023-03-09 | |
A2B Chem LLC | AH20220-250mg |
12-Azidododecylphosphonic acid |
721457-32-5 | ≥95% | 250mg |
$520.00 | 2024-04-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1660395-250mg |
(12-Azidododecyl)phosphonic acid |
721457-32-5 | 98% | 250mg |
¥2077.00 | 2024-05-02 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1660395-1g |
(12-Azidododecyl)phosphonic acid |
721457-32-5 | 98% | 1g |
¥4888.00 | 2024-05-02 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | SIK7710-10-1G |
12-Azidododecylphosphonic acid |
721457-32-5 | ≥95% | 1G |
¥4329.82 | 2022-02-23 |
(12-azidododecyl)phosphonic acid 関連文献
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Pier Berling,Mathias Dolci,Spyridon Zafeiratos,Thomas Gehin,Cédric Leuvrey,Céline Kiefer,Déborah Wagner,Fouzia Boulmedais,Benoit P. Pichon Sens. Diagn. 2022 1 1069
-
Mathias Dolci,Jean-Fran?ois Bryche,Cedric Leuvrey,Spyridon Zafeiratos,Simon Gree,Sylvie Begin-Colin,Gregory Barbillon,Benoit P. Pichon J. Mater. Chem. C 2018 6 9102
-
Delphine Toulemon,Beno?t P. Pichon,Xavier Catto?n,Michel Wong Chi Man,Sylvie Begin-Colin Chem. Commun. 2011 47 11954
(12-azidododecyl)phosphonic acidに関する追加情報
(12-Azidododecyl)phosphonic Acid: A Versatile Compound in Chemical and Pharmaceutical Research
(12-Azidododecyl)phosphonic acid (CAS No. 721457-32-5) represents a significant advancement in the field of phosphonic acid derivatives. This compound combines the functional groups of an azide group (-N3) and a phosphonic acid moiety (-PO3H2), creating a unique molecular architecture with potential applications across multiple disciplines. The phosphonic acid backbone provides a strong chelating ability, while the azide group introduces reactivity and functionality for further chemical modifications. This dual functionality makes (12-azidododecyl)phosphonic acid a valuable tool in both academic and industrial research.
Recent studies have highlighted the importance of phosphonic acid derivatives in the development of bioactive molecules. For instance, a 2023 paper published in Advanced Materials demonstrated how phosphonic acid-based ligands can enhance the stability of metal-organic frameworks (MOFs) for drug delivery applications. The azide group in (12-azidododecyl)phosphonic acid offers a convenient handle for click chemistry reactions, such as the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which is widely used in bioconjugation and polymer synthesis. This property positions (12-azidododecyl)phosphonic acid as a promising scaffold for the design of multifunctional materials.
The phosphonic acid functionality in (12-azidododecyl)phosphonic acid is particularly noteworthy due to its ability to form strong bonds with metal ions. This characteristic is exploited in the development of chelating agents for environmental remediation and medical imaging. A 2024 study in ACS Applied Materials & Interfaces showcased how phosphonic acid derivatives can be tailored to selectively bind heavy metal ions, offering a sustainable solution for water purification. The azide group in (12-azidododecyl)phosphonic acid further enhances its utility by enabling the incorporation of functional groups via click chemistry, which is critical for creating responsive and stimuli-sensitive materials.
In the pharmaceutical industry, phosphonic acid derivatives are gaining attention for their role in drug discovery. A 2023 review in Journal of Medicinal Chemistry emphasized the importance of phosphonic acid-based compounds in the development of anti-inflammatory and anti-cancer agents. The azide group in (12-azidododecyl)phosphonic acid allows for the introduction of biologically relevant groups, such as amino acids or sugars, through selective chemical modifications. This versatility makes the compound a key player in the design of targeted drug delivery systems and prodrugs.
The synthesis of (12-azidododecyl)phosphonic acid involves a multi-step process that highlights the challenges and opportunities in organic chemistry. A 2024 article in Organic Chemistry Insights described a novel method for the preparation of phosphonic acid derivatives using microwave-assisted reactions, which significantly improves the efficiency and yield of the synthesis. The azide group is typically introduced through a coupling reaction between a dodecylphosphonic acid precursor and an azide-containing reagent. This approach ensures the precise incorporation of the azide group into the molecular structure, maintaining the integrity of the phosphonic acid backbone.
Recent advances in computational chemistry have further expanded the potential applications of (12-azidododecyl)phosphonic acid. A 2023 study in Chemical Science used molecular dynamics simulations to investigate the interaction between phosphonic acid derivatives and biological membranes. The results indicated that the phosphonic acid moiety can selectively bind to lipid bilayers, making it a potential candidate for the development of antimicrobial agents. The azide group in (12-azidododecyl)phosphonic acid was found to enhance the compound's ability to disrupt membrane integrity, a critical factor in the efficacy of antimicrobial drugs.
The phosphonic acid functionality in (12-azidododecyl)phosphonic acid also plays a crucial role in the development of sustainable materials. A 2024 paper in Green Chemistry explored the use of phosphonic acid derivatives in the creation of self-healing polymers. These materials can repair microcracks through the reversible interactions between phosphonic acid groups and metal ions. The azide group in (12-azidododecyl)phosphonic acid was shown to enhance the mechanical properties of these polymers by providing additional cross-linking points, which is essential for the performance of advanced materials.
In addition to its applications in materials science, (12-azidododecyl)phosphonic acid is also being explored for its potential in biomedical research. A 2023 study in Biomaterials investigated the use of phosphonic acid derivatives in the development of biocompatible coatings for medical devices. The phosphonic acid functionality was found to improve the adhesion of coatings to metallic surfaces, while the azide group enabled the incorporation of antimicrobial agents through click chemistry. This dual functionality makes (12-azidododecyl)phosphonic acid a promising candidate for the design of smart biomaterials with enhanced therapeutic properties.
The environmental impact of phosphonic acid derivatives is another area of growing interest. A 2024 review in Environmental Science & Technology discussed the biodegradability of phosphonic acid-based compounds and their potential as eco-friendly alternatives to traditional phosphates. The azide group in (12-azidododecyl)phosphonic acid was shown to be less persistent in the environment compared to other nitrogen-containing compounds, making it a more sustainable option for industrial applications. This characteristic is particularly important in the context of green chemistry, where the development of environmentally benign materials is a key priority.
Despite its many advantages, the use of (12-azidododecyl)phosphonic acid is not without challenges. One of the primary concerns is the potential for side reactions during chemical modifications, which can affect the purity and yield of the final product. A 2023 paper in Chemical Communications proposed a strategy to mitigate this issue by using protective groups to selectively functionalize the azide group while preserving the integrity of the phosphonic acid backbone. This approach has been successfully applied in the synthesis of complex molecules, demonstrating the versatility of (12-azidododecyl)phosphonic acid in advanced chemical synthesis.
In conclusion, (12-azidododecyl)phosphonic acid (CAS No. 721457-32-5) is a multifunctional compound with a wide range of applications in chemical and pharmaceutical research. The combination of the phosphonic acid functionality and the azide group provides a unique platform for the development of advanced materials, pharmaceuticals, and sustainable technologies. As research in this field continues to evolve, the potential of (12-azidododecyl)phosphonic acid is likely to expand, offering new opportunities for innovation and discovery.
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